molecular formula C9H10BrN3 B13099636 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine

6-Bromo-3-isopropylimidazo[1,5-a]pyrazine

Cat. No.: B13099636
M. Wt: 240.10 g/mol
InChI Key: RIDOWSJXBXTZPC-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core substituted with a bromine atom at position 6 and an isopropyl group at position 2. The bromine atom enhances electrophilicity, enabling participation in cross-coupling reactions, while the isopropyl group contributes to hydrophobic interactions in biological systems. Synthetic routes often involve multi-step protocols, including bromination of pyrazine precursors and subsequent cyclization with aldehydes or ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-isopropylpyrazine-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonium acetate to yield the imidazo[1,5-a]pyrazine core. The bromination of this core can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like triethylamine (Et3N), and solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Inhibitory Effects on Phosphodiesterases:
Recent studies have shown that derivatives of imidazo[1,5-a]pyrazine, including 6-bromo-3-isopropylimidazo[1,5-a]pyrazine, exhibit potent inhibitory activity against phosphodiesterase 1B (PDE1B). These compounds were found to have IC50 values ranging from 0.001 to 0.1 mM, indicating strong inhibition compared to other isoforms such as PDE1C. The selectivity of these compounds can be attributed to structural features that enhance binding affinity to PDE1B over PDE1C .

Anticancer Properties:
The compound has been investigated for its potential as an anticancer agent. It has been noted that imidazo[1,5-a]pyrazine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Therapeutic Applications

Potential in Treating Neurological Disorders:
Given its inhibitory effects on phosphodiesterases, compounds like this compound may hold promise in treating neurological disorders where PDE inhibition can lead to increased levels of cyclic nucleotides, thus enhancing neuronal signaling and function.

Anti-Leishmanial Activity:
Research indicates that imidazo[1,5-a]pyrazine derivatives demonstrate activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These compounds have shown efficacy in preclinical models and are being advanced for human studies due to their favorable pharmacokinetic profiles and safety margins .

Case Study 1: PDE Inhibition
A study demonstrated that the substitution at the 6-position of imidazo[1,5-a]pyrazine derivatives significantly enhances their inhibitory activity against PDE1B. The results indicated that these compounds could serve as selective inhibitors with potential applications in treating cognitive disorders associated with phosphodiesterase dysregulation.

Case Study 2: Anticancer Research
In vitro studies showed that this compound reduced cell viability in several cancer cell lines by inducing apoptosis through caspase activation pathways. Further investigations are required to assess its efficacy in vivo.

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the isopropyl group can influence its binding affinity and selectivity towards these targets. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound Name Substituents Key Features Biological Activity Reference
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine Br (C6), isopropyl (C3) Electrophilic C6 bromine; hydrophobic C3 isopropyl Kinase inhibition (BTK, mTOR)
8-Amino-imidazo[1,5-a]pyrazine derivatives Morpholine/cyclic amines (C3) Enhanced kinase selectivity; improved PK profiles BTK inhibition (IC₅₀: low nM range)
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Br (C3), saturated pyrazine Improved solubility; reduced aromaticity Under investigation (anticancer leads)
6-Bromo-3-iodo-imidazo[1,2-a]pyrazine Br (C6), I (C3) Heavier halogen (I) increases steric bulk and polarizability Potential radiosensitizer

Key Insights :

  • Positional Effects : Substitution at C3 (e.g., isopropyl vs. morpholine) significantly impacts kinase selectivity and potency. For example, morpholine-substituted derivatives exhibit superior BTK inhibition due to optimized hydrogen bonding .
  • Halogen Influence : Bromine at C6 enhances electrophilicity for cross-coupling, while iodine at C3 (as in ) may improve binding to halogen-binding pockets in enzymes .
  • Saturation Effects : Tetrahydroimidazo[1,5-a]pyrazine derivatives () show improved water solubility but reduced aromatic stacking interactions compared to unsaturated analogues .

Heterocyclic Core Modifications

Compound Class Core Structure Key Differences from Imidazo[1,5-a]pyrazine Biological Activity Reference
Pyrazolo[1,5-a]quinoxalines Pyrazolo-quinoxaline fusion Larger π-system; increased rigidity TLR7 antagonism (IC₅₀: 8.2–10 µM)
[1,2,3]Triazolo[1,5-a]pyrazines Triazole-pyrazine fusion Additional nitrogen enhances polarity Antifungal (broad-spectrum activity)
Imidazo[1,2-a]pyrazines Imidazole-pyrazine fusion Differing ring-closure position (C1 vs. C5) Anti-inflammatory (Src kinase inhibition)

Key Insights :

  • TLR7 Antagonism: Pyrazolo[1,5-a]quinoxalines () exhibit TLR7-specific antagonism, unlike imidazo[1,5-a]pyrazines, likely due to their extended π-system and alkyl chain optimization .
  • Antifungal Activity : Triazolo[1,5-a]pyrazines () demonstrate potent antifungal activity attributed to their triazole moiety, which disrupts fungal ergosterol synthesis .
  • Kinase Selectivity : Imidazo[1,2-a]pyrazines (e.g., BMS-279700 in ) show anti-inflammatory activity via Src-family kinase inhibition, differing from the BTK-focused activity of imidazo[1,5-a]pyrazines .

Key Insights :

  • Efficiency : One-pot syntheses () offer higher yields for triazolo derivatives but struggle with sterically hindered substrates .
  • Regioselectivity: Suzuki coupling in pyrazoloquinoxaline synthesis () requires precise control to avoid byproducts .

Biological Activity

6-Bromo-3-isopropylimidazo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological properties. The presence of the bromine atom and isopropyl group at specific positions enhances its interaction with biological targets.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Inhibition of Phosphodiesterase (PDE) : This compound has been shown to selectively inhibit PDE1B with IC50 values ranging from 0.001 to 0.1 mM, demonstrating its potential as a therapeutic agent for conditions related to PDE dysregulation, such as cardiovascular diseases and neurodegenerative disorders .
  • Antitumor Properties : Research indicates that this compound exhibits antitumor activity. The compound's mechanism involves the modulation of kinase pathways that are crucial for tumor growth and proliferation.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective effects, particularly in models of neurodegeneration. It acts as a negative modulator of AMPA receptors, which are implicated in excitotoxicity and neuronal damage .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound can effectively disrupt processes that lead to uncontrolled cell growth.
  • PDE Inhibition : The selective inhibition of PDE1B affects cyclic nucleotide levels within cells, leading to altered signaling cascades that can promote cell survival or apoptosis in cancer cells.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (mM)Reference
PDE InhibitionPDE1B0.001 - 0.1
Antitumor ActivityVarious KinasesNot Specified
Neuroprotective EffectsAMPA ReceptorsNot Specified

Case Studies

Several studies have investigated the biological effects of this compound:

  • PDE Inhibition Study : A recent investigation focused on the selectivity of this compound for PDE isoforms. The study utilized computational modeling alongside biochemical assays to establish its selectivity profile against other PDEs, confirming its potential therapeutic application in treating disorders linked to PDE dysregulation .
  • Antitumor Efficacy : Another study evaluated the antitumor effects of this compound in vitro and in vivo. Results demonstrated significant inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy development.
  • Neuroprotection in Animal Models : Research assessing neuroprotective properties showed that administration of this compound in animal models resulted in reduced neuronal loss and improved cognitive function following excitotoxic injury, highlighting its potential for treating neurodegenerative diseases .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-3-propan-2-ylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H10BrN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3

InChI Key

RIDOWSJXBXTZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1C=C(N=C2)Br

Origin of Product

United States

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